Glucocamelinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

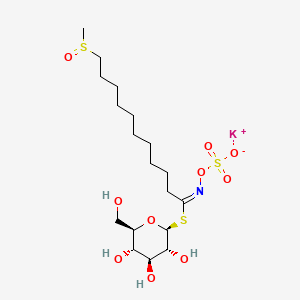

Glucocamelinin is a glucosinolate compound found in Camelina sativa, an oilseed crop in the Brassicaceae family . Glucosinolates are secondary metabolites known for their role in plant defense and potential health benefits . This compound, specifically, is characterized by its unique structure, which includes a glucose molecule covalently bonded to a sulfur and a sulfated dioxamine with a methylsulfinyl decyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of glucocamelinin involves the extraction of glucosinolates from Camelina sativa seeds. The seeds are first ground into a fine powder and then extracted using 80% cold methanol to denature myrosinase, an enzyme that can degrade glucosinolates . The extract is then separated using high-performance liquid chromatography (HPLC) with an HSS T3 column . This method avoids the tedious desulfation steps and toxic reagents typically used in glucosinolate extraction .

Industrial Production Methods

For industrial production, the extraction process is scaled up to handle larger quantities of Camelina sativa seeds. The seeds are processed in large batches, and the extraction is carried out using industrial-grade methanol and acetonitrile . The separation and purification steps are also scaled up, utilizing industrial HPLC systems to ensure high precision and accuracy in the quantification of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Glucocamelinin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfur atom in this compound.

Reduction: Reducing agents like sodium borohydride can be used to reduce the sulfinyl group in this compound.

Major Products

The major products formed from these reactions include various sulfur-containing compounds and glucose derivatives .

Applications De Recherche Scientifique

Glucocamelinin is a glucosinolate found in plants like Camelina sativa. Glucosinolates (GSLs) are natural chemicals that facilitate defense responses against different types of stresses in plants . When plants are attacked by microbes or herbivores, they use the GSs-myrosinase system, also known as the "mustard oil bomb," as a self-defense mechanism .

Scientific Research Applications

Camelina sativa seeds contain three main aliphatic glucosinolates: glucoarabin, this compound, and homothis compound . When tissue is disrupted during mechanical processing, myrosinase can quickly react with glucosinolates . The resulting hydrolytic breakdown products are isothiocyanates (ITCs), which can induce anticarcinogenic effects by increasing antioxidant potential . ITCs can also improve nonalcoholic fatty liver disease by lowering lipid peroxidation in cells and tissues .

Case Studies

- Anti-Cancer Properties : Glucosinolates and their breakdown products, particularly isothiocyanates, have demonstrated anticancer properties in in vitro studies . For example, 3-butenyl ITCs exhibit cytotoxicity against human prostate cancer cells . Additionally, ITCs can have anti-tumor activity .

- Antimicrobial Effects : Glucosinolates also possess antimicrobial properties . They can inhibit microbial growth, which makes them useful in food preservation .

- Health Benefits : Pharmacological studies have shown that glucosinolates and their hydrolysis products have supplemental health-promoting properties, such as anti-inflammatory, antimicrobial, and antioxidant effects . They can also act as cholinesterase inhibitors and cancer preventive agents in humans .

- Neurological and Psychiatric Conditions: Glucosinolates and their metabolites, particularly sulforaphane, exhibit biological properties that may be relevant to neurological and psychiatric conditions . Potential mechanisms include the modulation of the hypothalamic-pituitary-adrenal axis, oxidative stress, and inflammatory pathways. Sulforaphane may diminish neuroinflammation .

- Atherosclerosis: Glucosinolates have also been demonstrated to reduce the formation and progression of atherosclerotic lesions .

- Type 2 Diabetes: Participants in the highest quintile of glucosinolate intake had a 19% higher risk of type 2 diabetes than those in the lowest intake quintile .

Mécanisme D'action

The mechanism of action of glucocamelinin involves its interaction with various molecular targets and pathways. Upon hydrolysis by myrosinase, this compound releases bioactive compounds that can modulate cellular processes . These compounds can interact with signaling pathways involved in inflammation and apoptosis, contributing to their potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glucoarabin: Another glucosinolate found in Camelina sativa, characterized by a methylsulfinyl nonyl group.

Homoglucocamelinin: Similar to this compound but with an undecyl group instead of a decyl group.

Uniqueness

This compound is unique due to its specific methylsulfinyl decyl group, which imparts distinct chemical and biological properties . This structural uniqueness contributes to its specific interactions with molecular targets and its potential health benefits .

Activité Biologique

Glucocamelinin, also known as 10-(methylsulfinyl)decyl glucosinolate (GS10), is a prominent glucosinolate found in Camelina sativa, a plant recognized for its oil-rich seeds and potential health benefits. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential anticancer effects, and overall health implications based on recent research findings.

Overview of this compound

This compound is part of a group of compounds known as glucosinolates, which are sulfur-containing compounds found in various plants, particularly in the Brassicaceae family. Upon hydrolysis by the enzyme myrosinase, glucosinolates yield biologically active metabolites, including isothiocyanates (ITCs), which are responsible for many of their health benefits. The structure of this compound is similar to that of sulforaphane, a well-studied compound known for its antioxidant and anticancer properties .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress and associated diseases. In camelina seeds, this compound contributes to a strong antioxidative effect that correlates with the presence of other glucosinolates .

A study highlighted the ability of camelina-derived glucosinolates to enhance the antioxidant potential in various biological systems. The hydrolytic degradation products of this compound can act as radical trapping agents, effectively reducing reactive oxygen species (ROS) and protecting cellular components from oxidative damage .

Anticancer Properties

This compound's potential as an anticancer agent has garnered attention due to its structural similarity to sulforaphane. Studies suggest that the metabolites derived from this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The anticancer effects are thought to arise from multiple mechanisms, including modulation of phase I and phase II detoxification enzymes, which enhance the body’s ability to eliminate carcinogens .

Case Studies

- In Vitro Studies : In laboratory settings, this compound and its hydrolysis products have shown cytotoxic effects against several cancer cell lines. For example, one study demonstrated that treatment with camelina seed extracts containing this compound resulted in significant reductions in cell viability in colon cancer cells .

- Animal Models : Animal studies have indicated that diets enriched with camelina meal (which contains this compound) can lead to reduced tumor growth rates in mice models of cancer. The underlying mechanisms include enhanced immune response and increased production of ITCs following dietary consumption .

Health Benefits Beyond Antioxidant and Anticancer Effects

In addition to its antioxidant and anticancer properties, this compound has been studied for its potential health benefits in other areas:

- Anti-inflammatory Activity : Glucosinolates, including this compound, have been reported to possess anti-inflammatory properties, potentially aiding in the management of inflammatory diseases such as colitis .

- Metabolic Health : Research suggests that camelina-derived compounds may help ameliorate conditions like nonalcoholic fatty liver disease by decreasing lipid peroxidation levels in tissues .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Formule moléculaire |

C18H34KNO10S3 |

|---|---|

Poids moléculaire |

559.8 g/mol |

Nom IUPAC |

potassium;[(E)-[11-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylundecylidene]amino] sulfate |

InChI |

InChI=1S/C18H35NO10S3.K/c1-31(24)11-9-7-5-3-2-4-6-8-10-14(19-29-32(25,26)27)30-18-17(23)16(22)15(21)13(12-20)28-18;/h13,15-18,20-23H,2-12H2,1H3,(H,25,26,27);/q;+1/p-1/b19-14+;/t13-,15-,16+,17-,18+,31?;/m1./s1 |

Clé InChI |

DVZXLLCGODRPTD-VJZBKDBFSA-M |

SMILES isomérique |

CS(=O)CCCCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

SMILES canonique |

CS(=O)CCCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.